molecular formula C23H20N4 B15074290 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile CAS No. 198220-43-8

4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile

Cat. No.: B15074290
CAS No.: 198220-43-8
M. Wt: 352.4 g/mol
InChI Key: HQNJEQLZWGUWDG-UHFFFAOYSA-N
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Description

4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile is a complex organic compound with the molecular formula C23H20N4 and a molecular weight of 352.443 g/mol . This compound is known for its unique structural features, which include an azo group (-N=N-) and a benzonitrile group (-C≡N). It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile typically involves multiple steps. One common method includes the diazotization of 2,6-dimethyl-4-(2-isoindolinyl)aniline followed by coupling with benzonitrile . The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile is utilized in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological molecules. The benzonitrile group can participate in various chemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological activities.

Properties

CAS No.

198220-43-8

Molecular Formula

C23H20N4

Molecular Weight

352.4 g/mol

IUPAC Name

4-[[4-(1,3-dihydroisoindol-2-yl)-2,6-dimethylphenyl]diazenyl]benzonitrile

InChI

InChI=1S/C23H20N4/c1-16-11-22(27-14-19-5-3-4-6-20(19)15-27)12-17(2)23(16)26-25-21-9-7-18(13-24)8-10-21/h3-12H,14-15H2,1-2H3

InChI Key

HQNJEQLZWGUWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)C#N)C)N3CC4=CC=CC=C4C3

Origin of Product

United States

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